molecular formula C25H27NO15 B122494 methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate CAS No. 224044-68-2

methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate

Cat. No. B122494
M. Wt: 581.5 g/mol
InChI Key: GZEJVMGQFOJCDQ-WHIUSNHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate is a useful research compound. Its molecular formula is C25H27NO15 and its molecular weight is 581.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Techniques for Pharmaceutical Compounds

The detailed analysis of pharmaceutical compounds, such as antidiabetic drugs like Empagliflozin, employs sophisticated analytical techniques. These include spectrophotometry (Ultraviolet-Visible), Ultra-high Performance Liquid Chromatography (UPLC), High-Performance Liquid Chromatography (HPLC), High-Performance Thin Layer Chromatography (HPTLC), and methods for estimation in human plasma. Such methods are critical for ensuring the quality of pharmaceutical products and could be relevant for analyzing compounds like the one mentioned, given their potential pharmaceutical applications (Danao, 2021).

Environmental Impact of Nitro Compounds

Research into nitro compounds, such as 1-ethyl-1-nitrosourea (ENU), provides insights into their genotoxicity and potential environmental impacts. ENU is a potent mutagen that has been extensively studied for its effects on various organisms, offering a model for understanding the environmental and health implications of nitro compounds. Such studies could inform the safety assessments of other nitro compounds in environmental contexts (Shibuya & Morimoto, 1993).

Degradation Processes and Environmental Stability

The stability and degradation of chemical compounds, such as Nitisinone (NTBC), have been studied under various conditions to understand their persistence and transformation in the environment. LC-MS/MS techniques are employed to identify degradation products and assess the stability of compounds like NTBC, which can provide a model for studying the environmental behavior of other complex organic molecules (Barchańska et al., 2019).

Potential Applications in Biochemistry and Environmental Science

The synthesis and applications of bioactive precursors, such as Methyl-2-formyl benzoate, highlight the importance of organic compounds in developing new pharmaceuticals and chemicals with diverse biological activities. Research in this area could provide insights into the synthesis and potential applications of the compound , particularly in the context of its pharmacological properties (Farooq & Ngaini, 2019).

properties

IUPAC Name

methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO15/c1-12(27)36-11-19-22(37-13(2)28)23(38-14(3)29)24(39-15(4)30)25(41-19)40-18-8-6-7-16(21(18)26(33)34)17(31)9-10-20(32)35-5/h6-10,19,22-25H,11H2,1-5H3/b10-9+/t19-,22-,23+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEJVMGQFOJCDQ-WHIUSNHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC(=C2[N+](=O)[O-])C(=O)C=CC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC(=C2[N+](=O)[O-])C(=O)/C=C/C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472966
Record name FT-0673007
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic Acid Methyl Ester

CAS RN

224044-68-2
Record name FT-0673007
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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